2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H17FN6O3S and its molecular weight is 488.5. The purity is usually 95%.
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Scientific Research Applications
Photoreactions
Photoreactions of compounds like flutamide, which shares structural similarities with the compound of interest, have been studied in different solvents. These studies reveal how photoreactions can vary significantly based on the solvent, shedding light on the stability and reactivity of such compounds under various conditions (Watanabe et al., 2015).
Synthesis for Antibacterial Purposes
Research into synthesizing new compounds with antibacterial properties includes developing fluorine-substituted amino-1,2,4-triazines. These efforts aim to find new treatments against bacterial infections, with some compounds showing promising activity against several bacteria (Alharbi & Alshammari, 2019).
Antifungal Effects
The synthesis and evaluation of triazole-oxadiazole compounds for antifungal activities highlight the potential of such structures in developing new antifungal agents. These compounds have shown efficacy against various Candida species, with some also demonstrating non-toxicity against healthy cells (Çavușoğlu et al., 2018).
Metabolic Studies
Metabolic studies on compounds like flutamide provide insights into their transformation and potential toxic metabolites in human liver microsomes. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of related compounds in medical applications (Goda et al., 2006).
Potential Anticancer Agents
Investigations into the synthesis of new compounds with potential anticancer properties are significant. For instance, the development of novel 1,2,4-triazole based compounds assessed for their inhibitory activity against tyrosinase offers a foundation for designing new drugs against melanogenesis, indicating the potential for cancer treatment applications (Hassan et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways leading to diverse downstream effects.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O3S/c25-15-8-10-17(11-9-15)30-23(20-13-26-21-7-2-1-6-19(20)21)28-29-24(30)35-14-22(32)27-16-4-3-5-18(12-16)31(33)34/h1-13,26H,14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKKSWHMKGMTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.